o-Phthalaldehyde o-Phthalaldehyde Phthalaldehyde is a dialdehyde in which two formyl groups are attached to adjacent carbon centres on a benzene ring. It has a role as an epitope. It is a dialdehyde and a member of benzaldehydes.
A reagent that forms fluorescent conjugation products with primary amines. It is used for the detection of many biogenic amines, peptides, and proteins in nanogram quantities in body fluids.
Brand Name: Vulcanchem
CAS No.: 643-79-8
VCID: VC21131790
InChI: InChI=1S/C8H6O2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H
SMILES: C1=CC=C(C(=C1)C=O)C=O
Molecular Formula: C8H6O2
C6H4(CHO)2
C8H6O2
Molecular Weight: 134.13 g/mol

o-Phthalaldehyde

CAS No.: 643-79-8

Cat. No.: VC21131790

Molecular Formula: C8H6O2
C6H4(CHO)2
C8H6O2

Molecular Weight: 134.13 g/mol

* For research use only. Not for human or veterinary use.

o-Phthalaldehyde - 643-79-8

Specification

Description Phthalaldehyde is a dialdehyde in which two formyl groups are attached to adjacent carbon centres on a benzene ring. It has a role as an epitope. It is a dialdehyde and a member of benzaldehydes.
A reagent that forms fluorescent conjugation products with primary amines. It is used for the detection of many biogenic amines, peptides, and proteins in nanogram quantities in body fluids.
CAS No. 643-79-8
Molecular Formula C8H6O2
C6H4(CHO)2
C8H6O2
Molecular Weight 134.13 g/mol
IUPAC Name phthalaldehyde
Standard InChI InChI=1S/C8H6O2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H
Standard InChI Key ZWLUXSQADUDCSB-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C=O)C=O
Canonical SMILES C1=CC=C(C(=C1)C=O)C=O
Boiling Point BP: 83 °C at 0.8 mm Hg
Colorform Long, pale yellow needles from petroleum ether (MP 56-56.5 °C). Also reported as colorless powder (MP: 54 °C)
Yellow needles or crystals from ligroin
Flash Point 132 °C (270 °F) - closed cup
132 °C c.c.
Melting Point 55.8 °C

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